molecular formula C8H6F3N3 B1441326 1-(Azidomethyl)-4-(trifluoromethyl)benzene CAS No. 222716-19-0

1-(Azidomethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1441326
CAS No.: 222716-19-0
M. Wt: 201.15 g/mol
InChI Key: VXPXDERWYBSJJD-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a benzene ring The azidomethyl group consists of a methylene group bonded to an azide functional group, while the trifluoromethyl group contains three fluorine atoms bonded to a carbon atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Azidomethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. These interactions are crucial for studying enzyme mechanisms and developing new biochemical tools .

Cellular Effects

This compound has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, its interaction with cell surface receptors and intracellular proteins can alter cell signaling dynamics, impacting various cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through azide-alkyne cycloaddition reactionsThe trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool for studying enzyme inhibition, activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experiments and observations. Its degradation products may also influence cellular function, necessitating careful monitoring of experimental conditions to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound may enhance specific biochemical pathways without causing significant toxicity, while higher doses can lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage effects is crucial for optimizing its use in preclinical studies and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and participate in redox reactions makes it a valuable tool for studying metabolic processes and identifying potential targets for drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. These localization patterns are crucial for understanding its role in cellular processes and developing targeted therapeutic strategies .

Preparation Methods

The synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the azidomethyl group and the trifluoromethyl group onto the benzene ring. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Azidomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation reactions, although these are less common due to the stability of the C-F bond.

Common reagents and conditions used in these reactions include organic solvents like DMF, reducing agents like LiAlH4, and catalysts for hydrogenation reactions. Major products formed from these reactions include substituted benzene derivatives and amine-functionalized compounds.

Scientific Research Applications

1-(Azidomethyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

1-(Azidomethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(Azidomethyl)-4-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(Azidomethyl)-4-(trifluoromethyl)phenol: The presence of a hydroxyl group in this compound can lead to different reactivity and applications, particularly in the synthesis of more complex molecules.

    4-(Trifluoromethyl)benzyl azide: This compound is structurally similar but lacks the methylene group, which can affect its reactivity and applications.

Properties

IUPAC Name

1-(azidomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPXDERWYBSJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (2.30 g, 35.4 mmol) was added to a solution of 4-(trifluoromethyl)benzyl bromide (4.26 g, 17.8 mmol) dissolved in dimethyl sulfoxide (15 mL) and stirred at ambient temperature overnight. The mixture was diluted with ethyl acetate, washed with water and brine, and dried over sodium sulfate. After filtration, the solvent was removed under reduced pressure to afford the title compound. The crude product was used in the next step without further characterization.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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